![molecular formula C21H33N3O B14790595 2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14790595.png)
2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide is a complex organic compound with a molecular formula of C18H27N3O This compound is known for its unique structure, which includes a benzylpiperidine moiety and a cyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzylpiperidine: The synthesis begins with the preparation of 1-benzylpiperidine through the reaction of piperidine with benzyl chloride under basic conditions.
Alkylation: The benzylpiperidine is then alkylated with a suitable alkylating agent to introduce the cyclopropyl group.
Amidation: The final step involves the amidation reaction, where the alkylated benzylpiperidine is reacted with 3-methylbutanoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-methylacetamide
- 2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-isopropylacetamide
- 2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropylacetamide
Uniqueness
Compared to similar compounds, 2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide is unique due to its specific structural features, such as the presence of a cyclopropyl group and a 3-methylbutanamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C21H33N3O |
|---|---|
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide |
InChI |
InChI=1S/C21H33N3O/c1-16(2)20(22)21(25)24(19-10-11-19)15-18-9-6-12-23(14-18)13-17-7-4-3-5-8-17/h3-5,7-8,16,18-20H,6,9-15,22H2,1-2H3 |
Clé InChI |
JBDPPEFWHWNSQE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)N(CC1CCCN(C1)CC2=CC=CC=C2)C3CC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


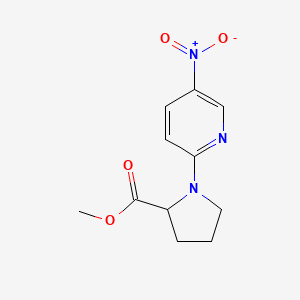
![7-({[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]carbamoyl}amino)-N-(Propan-2-Yl)-1h-Indole-2-Carboxamide](/img/structure/B14790513.png)
![ethyl rel-(1S,5S,6S)-3-benzyl-1-methyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14790523.png)

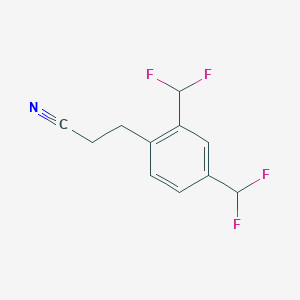
![6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol](/img/structure/B14790557.png)
![3H-Imidazo[4,5-b]pyridine, 2-butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, hydrochloride](/img/structure/B14790559.png)
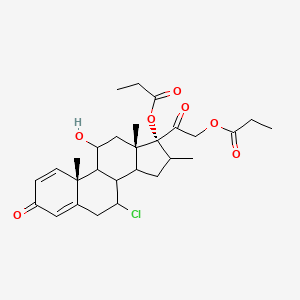
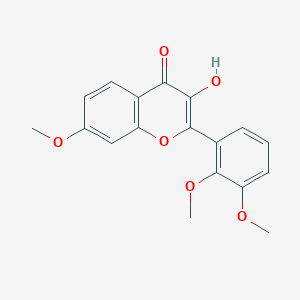

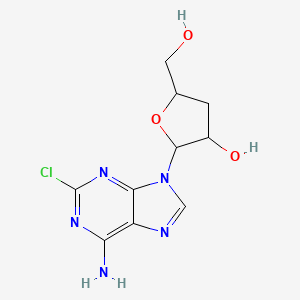


![3-[(2,4-dimethoxyphenyl)methyl]-2-oxo-4-phenyl-4,5-dihydro-1H-3-benzazepine-5-carboxylic acid](/img/structure/B14790604.png)
